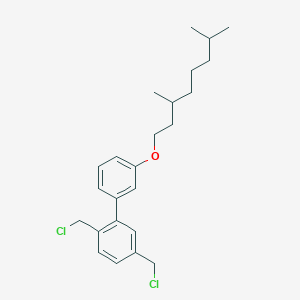
2,5-Bis(chloromethyl)-3'-((3,7-dimethyloctyl)oxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is a synthetic organic compound characterized by its biphenyl structure with chloromethyl and dimethyloctyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Chloromethyl Groups: Chloromethylation of the biphenyl core is achieved using formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the Dimethyloctyl Group: The dimethyloctyl group is introduced via an etherification reaction using an appropriate alkyl halide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dimethyloctyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(chloromethyl)-1,1’-biphenyl: Lacks the dimethyloctyl group, resulting in different physical and chemical properties.
3’-((3,7-Dimethyloctyl)oxy)-1,1’-biphenyl: Lacks the chloromethyl groups, affecting its reactivity and applications.
Uniqueness
2,5-Bis(chloromethyl)-3’-((3,7-dimethyloctyl)oxy)-1,1’-biphenyl is unique due to the combination of chloromethyl and dimethyloctyl groups, which confer distinct reactivity and potential applications. The presence of both groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C24H32Cl2O |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
1,4-bis(chloromethyl)-2-[3-(3,7-dimethyloctoxy)phenyl]benzene |
InChI |
InChI=1S/C24H32Cl2O/c1-18(2)6-4-7-19(3)12-13-27-23-9-5-8-21(15-23)24-14-20(16-25)10-11-22(24)17-26/h5,8-11,14-15,18-19H,4,6-7,12-13,16-17H2,1-3H3 |
Clave InChI |
ZJGZYMYWBCQKFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




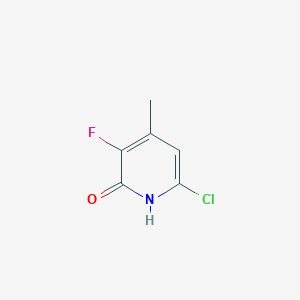

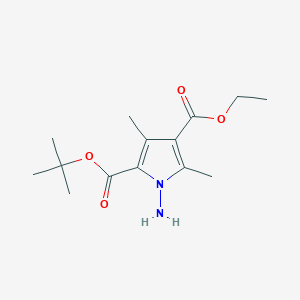
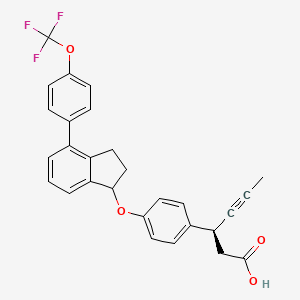
![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)
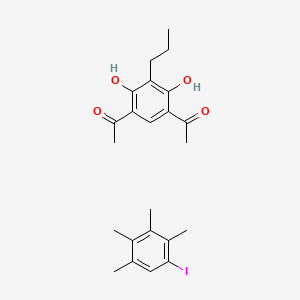

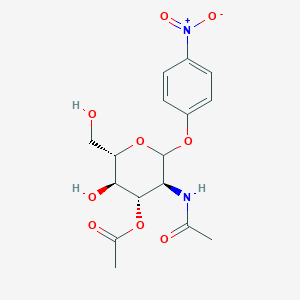
![Naphtho[2,3-b]benzofuran-3-ylboronicacid](/img/structure/B12821900.png)


![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
